molecular formula C11H9BrN2O2 B3005942 5-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one CAS No. 2251054-21-2

5-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B3005942
CAS No.: 2251054-21-2
M. Wt: 281.109
InChI Key: KFOGTJNRBJIRRA-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of a bromine atom at the 5th position and a methoxyphenyl group at the 2nd position of the pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves the reaction of 2-(2-methoxyphenyl)hydrazine with 3-bromo-2-oxopropanoic acid under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the desired pyridazinone ring. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and requires heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyridazinones.

    Coupling Reactions: The methoxyphenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and ligands are employed in the presence of a base and an appropriate solvent.

Major Products Formed

    Substitution Reactions: Products include 5-amino-2-(2-methoxyphenyl)pyridazin-3(2H)-one and 5-thio-2-(2-methoxyphenyl)pyridazin-3(2H)-one.

    Oxidation and Reduction Reactions: Products include N-oxides and dihydropyridazinones.

    Coupling Reactions: Products include biaryl derivatives with various functional groups.

Scientific Research Applications

5-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or proteases, leading to the modulation of cellular signaling pathways. The methoxyphenyl group and the bromine atom contribute to the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)pyridazin-3(2H)-one: Lacks the bromine atom at the 5th position.

    5-Chloro-2-(2-methoxyphenyl)pyridazin-3(2H)-one: Contains a chlorine atom instead of bromine.

    5-Bromo-2-phenylpyridazin-3(2H)-one: Lacks the methoxy group on the phenyl ring.

Uniqueness

5-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one is unique due to the presence of both the bromine atom and the methoxyphenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances the compound’s versatility in various chemical reactions and its potential as a pharmacophore in drug discovery.

Properties

IUPAC Name

5-bromo-2-(2-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-16-10-5-3-2-4-9(10)14-11(15)6-8(12)7-13-14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOGTJNRBJIRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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